2-Methyl-1,4-pentadiene
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Methyl-1,4-pentadiene is the carbon-carbon double bond in organic compounds. This compound, being a conjugated diene, can participate in reactions involving electrophilic addition .
Mode of Action
This compound interacts with its targets through electrophilic addition reactions . When it reacts with an electrophile, two carbocation intermediates are possible—a primary nonallylic carbocation and a secondary allylic cation . The allylic cation is more stable due to resonance and forms faster than a nonallylic carbocation . The reaction can occur either at C1 or at C3 because both carbons share the positive charge .
Biochemical Pathways
The affected pathway is the electrophilic addition to conjugated dienes . The addition of one mole equivalent of a halogen or a hydrogen halide to a conjugated diene results in the formation of 1,2- and 1,4-addition products . The stability of the carbocation intermediate increases in the order: primary < secondary < tertiary .
Result of Action
The result of the action of this compound is the formation of addition products . For example, it forms an organotrifluoroborate reagent by cross-metathesis reaction with vinylboronate . It also reacts with bromo or iodo benzene in the presence of piperidine and palladium acetate-tri-o-tolylphosphine catalyst to give 1-phenyl-5-piperidino-3-alkenes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical species. For instance, the ratio of 1,2- and 1,4-addition products can vary depending on the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1,4-pentadiene can be synthesized through several methods. One common approach involves the elimination reactions of dihalides. For instance, dihalides can be converted into conjugated dienes by two successive elimination reactions using a strong, sterically hindered base to prevent competing substitution reactions .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,4-pentadiene undergoes various chemical reactions, including:
Electrophilic Addition: This compound readily participates in electrophilic addition reactions.
Cross-Metathesis: It forms an organotrifluoroborate reagent by cross-metathesis reaction with vinylboronate.
Common Reagents and Conditions:
Electrophilic Addition: Common reagents include hydrogen halides (e.g., HBr, HCl) and halogens (e.g., Br2).
Cross-Metathesis: This reaction typically involves catalysts such as palladium acetate and piperidine.
Major Products:
Electrophilic Addition: The major products include various halogenated alkenes.
Cross-Metathesis: The products include organotrifluoroborate reagents and substituted alkenes.
Scientific Research Applications
2-Methyl-1,4-pentadiene has several applications in scientific research:
Comparison with Similar Compounds
1,4-Pentadiene: An isolated diene with similar reactivity but different stability due to the lack of conjugation.
1,3-Pentadiene: A conjugated diene with enhanced stability compared to 1,4-pentadiene.
Uniqueness: 2-Methyl-1,4-pentadiene is unique due to its specific structure, which allows for distinct reactivity patterns and applications in synthesis and industry.
Properties
IUPAC Name |
2-methylpenta-1,4-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-4-5-6(2)3/h4H,1-2,5H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWYRROCDFQZQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227172 | |
Record name | 1,4-Pentadiene, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763-30-4 | |
Record name | 2-Methyl-1,4-pentadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=763-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1,4-pentadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Pentadiene, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpenta-1,4-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-1,4-PENTADIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG8TS4U1ST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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